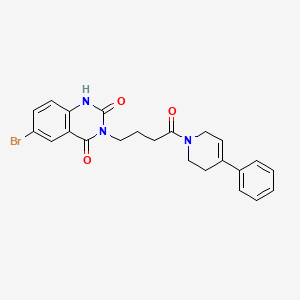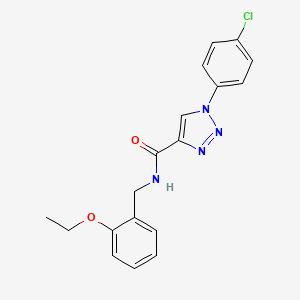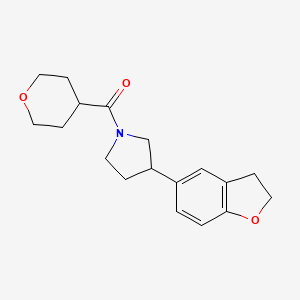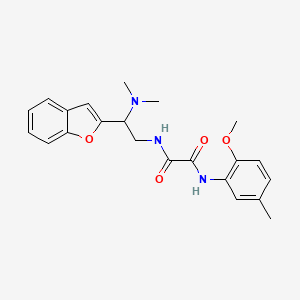![molecular formula C10H12ClNS B2362051 4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline CAS No. 1511522-12-5](/img/structure/B2362051.png)
4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline is a chemical compound with the CAS Number: 1511522-12-5 . It has a molecular weight of 213.73 . It is in the form of an oil .
Molecular Structure Analysis
The IUPAC name of the compound is this compound . The Inchi Code is 1S/C10H12ClNS/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 .Physical And Chemical Properties Analysis
The physical form of this compound is oil . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 213.73 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline has been used in the synthesis of novel compounds. For instance, Clerici et al. (1999) described the synthesis of oxazolones and their use as starting materials for 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives, highlighting the role of similar compounds in advanced chemical synthesis (Clerici, Gelmi, & Pocar, 1999).
Electro-emissive Devices
- Aniline derivatives, including this compound, have applications in the development of electro-emissive devices (EEDs). Wang et al. (2020) explored the use of sulfuric acid-doped copolymer films from aniline and haloanilines, demonstrating their potential in infrared (IR) thermal control and dynamic visible light and IR camouflage (Wang et al., 2020).
Corrosion Inhibition
- Derivatives of aniline like this compound have been studied for their corrosion inhibition properties. Daoud et al. (2014) synthesized an aniline derivative and examined its effectiveness as a corrosion inhibitor in acid solutions, highlighting the compound's utility in industrial applications (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Medicinal Chemistry
- Aniline derivatives are also important in medicinal chemistry. Lednicer et al. (1979) discussed the synthesis and evaluation of 4-(1-adamantyloxy)aniline and related compounds as hypobetalipoproteinemic agents, indicating the medical relevance of such chemicals (Lednicer, Heyd, Emmert, Tenbrink, Schurr, & Day, 1979).
Environmental Chemistry
- In environmental chemistry, the biotransformation and adsorption characteristics of chloroanilines, including compounds similar to this compound, have been studied. Kuhn and Suflita (1989) investigated the sequential reductive dehalogenation of chloroanilines by microorganisms in methanogenic aquifers, contributing to our understanding of bioremediation strategies (Kuhn & Suflita, 1989).
Safety and Hazards
The safety information for 4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .
Eigenschaften
IUPAC Name |
4-chloro-3-(cyclopropylmethylsulfanyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYPOUGLYALDMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=C(C=CC(=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2361973.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2361977.png)

![N-[(2-bromophenyl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2361980.png)


![(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide](/img/structure/B2361985.png)
![3-isopropyl-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2361987.png)

![2,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2361989.png)
![N-(furan-2-ylmethyl)-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2361990.png)
